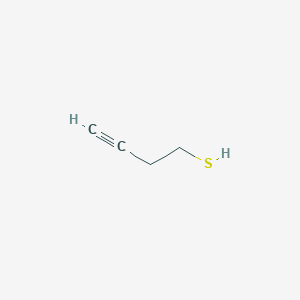

3-Butyne-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-yne-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBDIPGKPAERPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504063 | |

| Record name | But-3-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77213-87-7 | |

| Record name | But-3-yne-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Butyne-1-thiol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyne-1-thiol is a bifunctional organic molecule containing both a terminal alkyne and a primary thiol group. This unique combination of reactive moieties makes it a valuable building block in organic synthesis, particularly in the fields of click chemistry, polymer science, and drug development. The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions, while the thiol group enables a range of classical sulfur-based transformations, including nucleophilic additions, Michael additions, and disulfide bond formation. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental details and safety considerations.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | but-3-yne-1-thiol | [1] |

| CAS Number | 77213-87-7 | [1] |

| Molecular Formula | C₄H₆S | [1] |

| Molecular Weight | 86.16 g/mol | [1] |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 86.01902136 Da | [1] |

| Monoisotopic Mass | 86.01902136 Da | [1] |

| Topological Polar Surface Area | 1 Ų | [1] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, a plausible synthetic route involves the conversion of the corresponding alcohol, 3-Butyn-1-ol. A general two-step procedure is outlined below, based on standard organic transformations.

Experimental Protocol: Synthesis of this compound from 3-Butyn-1-ol

Step 1: Conversion of 3-Butyn-1-ol to a Sulfonate Ester (e.g., Tosylate or Mesylate)

-

To a stirred solution of 3-Butyn-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 - 1.5 eq).

-

Slowly add a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride (1.1 eq), portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonate ester.

Step 2: Nucleophilic Substitution with a Thiolating Agent

-

Dissolve the crude sulfonate ester from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.2 - 2.0 eq).

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain crude this compound.

Purification:

The crude product can be purified by fractional distillation under reduced pressure. The volatility of the thiol necessitates careful handling to avoid loss of product.

Caption: Synthetic workflow for this compound.

Reactivity and Potential Applications

The dual functionality of this compound dictates its reactivity, opening avenues for diverse applications.

Thiol-yne Reaction:

The terminal alkyne can readily participate in thiol-yne "click" reactions. This reaction typically proceeds via a radical-mediated addition of a thiol to the alkyne.[2] The initial addition results in a vinyl sulfide, which can then undergo a second addition with another thiol molecule.[2] This property is particularly useful in polymer chemistry for the formation of cross-linked networks and for surface functionalization.

References

Synthesis and Purification of 3-Butyne-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3-butyne-1-thiol, a valuable building block in organic chemistry and drug discovery. This document details the most common synthetic route, starting from the commercially available precursor 3-butyn-1-ol, and outlines the necessary purification procedures. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Synthesis of this compound

The most prevalent and accessible method for the synthesis of this compound involves a two-step sequence starting from 3-butyn-1-ol. The first step is the synthesis of the precursor alcohol, followed by its conversion to the target thiol.

Step 1: Synthesis of 3-Butyn-1-ol

Two primary methods for the synthesis of 3-butyn-1-ol are well-documented: the reaction of the sodium salt of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia, and the Grignard reaction of acetylene with ethylene oxide.

A robust and high-yielding laboratory-scale synthesis of 2-butyn-1-ol is available from Organic Syntheses, which can be adapted for 3-butyn-1-ol.[1] The procedure involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia.[1]

Experimental Protocol: Synthesis of 2-Butyn-1-ol (Adaptable for 3-Butyn-1-ol) [1]

-

Materials:

-

3-chloro-2-buten-1-ol (1.26 moles)

-

Sodium (2.8 g atoms)

-

Hydrated ferric nitrate (1.5 g)

-

Anhydrous liquid ammonia (3 L)

-

Solid ammonium chloride (2.8 moles)

-

Ether

-

-

Procedure:

-

Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a mechanical stirrer by adding hydrated ferric nitrate and then freshly cut sodium to the liquid ammonia. Stir until all the sodium is converted.

-

Add 3-chloro-2-buten-1-ol over a period of 30 minutes and stir the mixture overnight.

-

Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.

-

Allow the ammonia to evaporate overnight in a well-ventilated hood.

-

Extract the residue with five 250-mL portions of ether.

-

Remove the ether by distillation through a 20-cm Fenske column.

-

Distill the residue to yield 2-butyn-1-ol.

-

-

Purification:

-

The crude product is purified by distillation.

-

-

Quantitative Data:

| Product | Boiling Point | Refractive Index (n20D) | Yield |

| 2-Butyn-1-ol | 55°C / 8 mm Hg | 1.4550 | 75-85% |

An alternative, industrially scalable method involves the reaction of an ethynyl Grignard reagent with ethylene oxide. A patent describes this process in detail.[2]

Experimental Protocol: Synthesis of 3-Butyne-1-ol via Grignard Reaction [2]

-

Materials:

-

Chlorobutane (800-1200 parts by mass)

-

Magnesium chips (200-300 parts by mass)

-

Bromoethane (1-5 parts by mass)

-

Acetylene gas (250-300 parts by mass)

-

Tetrahydrofuran (THF) (2000-3000 L)

-

Ethylene oxide (400-500 parts by mass)

-

Water

-

-

Procedure:

-

In a 5000 L Grignard reaction kettle, add chlorobutane, magnesium chips, and bromoethane. Heat to 60°C to initiate the reaction.

-

Introduce acetylene gas to the reaction kettle to form monoethynyl magnesium chloride.

-

In a separate 5000 L dropping kettle, prepare a solution of ethylene oxide in THF.

-

Slowly add the THF solution of ethylene oxide to the Grignard reagent at 0-10°C.

-

After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25°C.

-

Quench the reaction by adding water.

-

Transfer the reaction liquid to a rectifying tower to recover THF and obtain the target product.

-

-

Purification:

-

The product is purified by rectification (distillation).

-

Step 2: Conversion of 3-Butyn-1-ol to this compound

The conversion of the alcohol to the thiol is proposed to proceed via a two-step sequence: formation of a thioacetate ester followed by its hydrolysis. The Mitsunobu reaction is a suitable method for the first step.

The Mitsunobu reaction allows for the conversion of a primary alcohol to a thioester with inversion of configuration (though not relevant for this achiral substrate) using triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile, in this case, thioacetic acid.

Proposed Experimental Protocol: Synthesis of 3-Butynyl Thioacetate

-

Materials:

-

3-Butyn-1-ol

-

Triphenylphosphine (TPP)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 3-butyn-1-ol (1 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) and thioacetic acid (1.5 eq.).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC, observing the formation of triphenylphosphine oxide as a solid byproduct.

-

Dilute the reaction mixture with ethyl acetate or dichloromethane (15 volumes) and filter to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate successively with water (2 x 15 mL), saturated aqueous sodium bicarbonate solution (to remove unreacted thioacetic acid), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude 3-butynyl thioacetate can be purified by column chromatography on silica gel.

-

The final step is the hydrolysis of the thioacetate ester to the desired thiol. This can be achieved under basic conditions, for example, using sodium hydroxide in ethanol.

Proposed Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Butynyl thioacetate

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Degassed 2 M HCl solution

-

Degassed diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-butynyl thioacetate in ethanol in a round-bottom flask under an inert atmosphere.

-

Add a solution of sodium hydroxide in water dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and neutralize with degassed 2 M HCl solution.

-

Transfer the mixture to a separatory funnel under an inert atmosphere and extract with degassed diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Due to its likely volatile nature, the crude this compound should be purified by distillation under reduced pressure. Care should be taken due to the potential for strong odors.

-

Purification of this compound

The final product, this compound, is expected to be a volatile liquid with a strong, unpleasant odor. Therefore, purification should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Distillation

Distillation under reduced pressure is the recommended method for purifying this compound. This technique allows for the purification of volatile compounds at a lower temperature, minimizing the risk of decomposition.

General Protocol: Distillation of a Volatile Product

-

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source and gauge

-

-

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask.

-

Slowly apply vacuum to the system.

-

Gently heat the flask using a heating mantle.

-

Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified this compound.

-

Data Presentation

Table 1: Synthesis of 3-Butyn-1-ol

| Starting Material | Method | Product | Yield | Boiling Point | Reference |

| 3-Chloro-2-buten-1-ol | Reaction with NaNH2 in liquid NH3 | 2-Butyn-1-ol | 75-85% | 55°C / 8 mm Hg | [1] |

| Acetylene and Ethylene Oxide | Grignard Reaction | 3-Butyne-1-ol | High (not specified) | Not specified | [2] |

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Key Reagents | Expected Product | Purification Method |

| 1 | Mitsunobu Reaction | 3-Butyn-1-ol, TPP, DIAD/DEAD, Thioacetic Acid | 3-Butynyl Thioacetate | Column Chromatography |

| 2 | Hydrolysis | 3-Butynyl Thioacetate, NaOH | This compound | Distillation |

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Purification workflow for this compound.

References

Spectroscopic characterization of 3-Butyne-1-thiol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-butyne-1-thiol, a bifunctional molecule of interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known spectroscopic trends.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 2H | -CH₂-SH |

| ~2.4 | Triplet | 2H | -C≡C-CH₂- |

| ~2.0 | Triplet | 1H | ≡C-H |

| ~1.4 | Triplet | 1H | -SH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~83 | -C ≡C-H |

| ~70 | -C≡C -H |

| ~25 | -C H₂-SH |

| ~20 | -C≡C-C H₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| ~2950-2850 | Medium | C-H stretch | Alkane |

| ~2600-2550 | Weak | S-H stretch | Thiol |

| ~2120 | Medium, Sharp | C≡C stretch | Alkyne |

| ~1450 | Medium | C-H bend | Alkane |

| ~650 | Strong, Broad | ≡C-H bend | Terminal Alkyne |

Table 4: Predicted Mass Spectrometry (EI) Data for this compound

| m/z | Predicted Relative Intensity | Possible Fragment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M-H]⁺ |

| 53 | High | [M-SH]⁺ |

| 39 | High | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean 5 mm NMR tube.

-

If the sample is sensitive to oxidation, it may be beneficial to purge the sample with an inert gas like nitrogen or argon.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

-

Ionization and Analysis:

-

Utilize Electron Ionization (EI) to generate fragments.

-

The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the structure, experimental workflow, and a key spectroscopic feature of this compound.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Predicted n+1 splitting pattern for the methylene protons adjacent to the thiol group in the ¹H NMR spectrum.

References

Commercial Availability and Technical Guide for 3-Butyne-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Butyne-1-thiol

This compound is a bifunctional organic compound featuring a terminal alkyne and a primary thiol group. This unique structure makes it a valuable reagent in various chemical synthesis and bioconjugation applications, particularly in the realm of drug discovery and development. The terminal alkyne allows for participation in "click chemistry" reactions, such as the thiol-yne reaction, providing a highly efficient and specific method for forming stable thioether linkages. The thiol group, on the other hand, can engage in a variety of reactions, including disulfide bond formation and Michael additions. Its distinct functionalities make it a versatile building block for the synthesis of more complex molecules and for the modification of biomolecules.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The availability, purity, and pricing can vary between suppliers. Below is a summary of key suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | But-3-yne-1-thiol | 77213-87-7 | ≥95% | 50 mg, 100 mg, 250 mg, 1 g |

| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | But-3-yne-1-thiol | 77213-87-7 | 95% | Not specified |

Note: Pricing information is subject to change and should be verified on the respective supplier's website. The purity levels stated are as reported by the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data from PubChem.

| Property | Value |

| Molecular Formula | C4H6S[1] |

| IUPAC Name | but-3-yne-1-thiol[1] |

| CAS Number | 77213-87-7[1] |

| Molecular Weight | 86.16 g/mol |

| Appearance | Liquid |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C |

Key Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in several areas of scientific research, particularly in bioconjugation and materials science.

Thiol-Yne "Click" Chemistry

The most prominent application of this compound is its participation in the thiol-yne reaction, a type of "click" chemistry. This reaction involves the addition of a thiol to an alkyne, typically initiated by radicals or UV light, to form a vinyl sulfide. A key feature of the thiol-yne reaction is that a second thiol can add to the initial vinyl sulfide product, leading to a dithioether.[2][3][4] This allows for the creation of crosslinked structures or the introduction of multiple functionalities. The reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for bioconjugation.[2][5]

Bioconjugation and Protein Labeling

The thiol-yne reaction involving this compound can be employed for the site-specific modification of proteins and other biomolecules. By genetically incorporating an unnatural amino acid containing an alkyne group into a protein, this compound can be used to attach probes, drugs, or other molecules of interest.[6] This approach offers a high degree of control over the location of the modification, which is crucial for preserving the biological activity of the protein.

Synthesis of Functional Materials

In polymer chemistry, the thiol-yne reaction is utilized to synthesize polymers with unique architectures, such as dendrimers and hyperbranched polymers. The ability of the alkyne to react with two thiol groups allows for the creation of cross-linked networks with high functional density.

Experimental Protocols

General Protocol for Radical-Initiated Thiol-Yne Reaction

Materials:

-

This compound

-

Alkyne-containing substrate

-

Radical initiator (e.g., AIBN, triethylborane)

-

Anhydrous, degassed solvent (e.g., THF, dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alkyne-containing substrate and a stoichiometric equivalent (for mono-addition) or excess (for di-addition) of this compound in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.

-

Add a catalytic amount of the radical initiator.

-

Irradiate the mixture with a UV lamp (if using a photoinitiator) or heat to the appropriate temperature for the chosen thermal initiator.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

-

Purify the product using column chromatography or other appropriate purification methods.

General Protocol for Protein Labeling via Thiol-Reactive Probes (Adapted for this compound Analogs)

This protocol describes the general steps for labeling a protein with a thiol-reactive probe. To use this compound in this context, it would typically be derivatized to carry a reporter group (e.g., a fluorophore) and a thiol-reactive moiety (e.g., a maleimide).

Materials:

-

Thiol-containing protein (e.g., containing cysteine residues)

-

This compound derivative with a thiol-reactive group

-

Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Reducing agent (e.g., TCEP, DTT) to reduce disulfide bonds if necessary

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the protein in the degassed reaction buffer.

-

If necessary, reduce disulfide bonds by adding a reducing agent and incubating for a specified time.

-

Remove the excess reducing agent by dialysis or using a desalting column.

-

Dissolve the this compound derivative in a compatible solvent (e.g., DMSO).

-

Add the thiol-reactive probe solution to the protein solution in a specific molar ratio.

-

Incubate the reaction mixture at room temperature or 4°C for a designated period, protected from light if the probe is light-sensitive.

-

Separate the labeled protein from the unreacted probe using size-exclusion chromatography or a similar purification method.

-

Characterize the degree of labeling using spectrophotometry or mass spectrometry.

Role in Signaling Pathways

While this compound itself is not a known signaling molecule, the thiol group is a critical functional group in many biological signaling pathways. Thiol-containing molecules, such as cysteine residues in proteins and glutathione, are central to cellular redox signaling. The reversible oxidation of thiols to disulfides or other oxidized forms can act as a molecular switch, modulating protein function and signal transduction.

The introduction of a this compound moiety onto a biological molecule could potentially be used to probe or perturb these thiol-dependent signaling pathways. For example, a drug candidate functionalized with this compound could be designed to interact with specific cysteine residues on a target protein, thereby modulating its activity.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. As with many thiols, it is likely to have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

References

- 1. But-3-yne-1-thiol | C4H6S | CID 12602830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]

- 3. daneshyari.com [daneshyari.com]

- 4. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Thiol-yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-L-lysine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Butyne-1-thiol: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 3-Butyne-1-thiol. The content is intended for use by trained professionals in a laboratory or research setting. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a terminal alkyne and a primary thiol group. These functional groups dictate its chemical reactivity and are key to its utility in various synthetic applications, particularly in "click chemistry" and bioconjugation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆S | PubChem |

| Molecular Weight | 86.16 g/mol | PubChem |

| IUPAC Name | but-3-yne-1-thiol | PubChem |

| CAS Number | 77213-87-7 | PubChem |

| Appearance | Not available (likely a colorless liquid with a strong odor) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available (likely soluble in organic solvents) | Inferred |

| pKa | Not available (estimated to be around 10 for the thiol proton) | Inferred from general thiol properties |

Safety and Hazard Information

2.1. GHS Hazard Classification (Predicted)

-

Flammable Liquids: Category 2 or 3

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

2.2. Hazard Statements (Predicted)

-

H225 or H226: Highly flammable liquid and vapor / Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

2.3. Precautionary Statements (Recommended)

A comprehensive list of recommended precautionary statements is provided in the table below.

Table 2: Recommended Precautionary Statements for this compound

| Category | P-Statement | Description |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Personal Protective Equipment (PPE)

Due to its predicted flammability and toxicity, this compound must be handled with stringent safety precautions.

-

Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area. The storage area should be designated for flammable liquids.

-

Containers: Keep the container tightly closed and upright to prevent leakage.

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and sources of ignition.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.

Reactivity and Stability

-

Reactivity: The thiol group is nucleophilic and can be readily oxidized. The terminal alkyne is susceptible to addition reactions, most notably the thiol-yne "click" reaction.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.

Experimental Protocols

6.1. Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding alcohol, 3-Butyn-1-ol, via a two-step process involving activation of the alcohol and subsequent displacement with a thiolating agent. A common and effective method is the Mitsunobu reaction.

6.1.1. Step 1: Synthesis of 3-Butyn-1-ol

A practical synthesis of 3-butyn-1-ol involves the reaction of the Grignard reagent of acetylene with ethylene oxide.[1]

6.1.2. Step 2: Conversion of 3-Butyn-1-ol to this compound via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to a thiol with inversion of configuration (though not relevant for this achiral molecule).[2][3]

-

Reagents:

-

3-Butyn-1-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thioacetic acid (CH₃COSH)

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) for deprotection

-

Methanol (MeOH) as solvent for deprotection

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-Butyn-1-ol and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add thioacetic acid to the cooled solution.

-

Slowly add DIAD or DEAD dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction and purify the resulting thioacetate intermediate by column chromatography.

-

Dissolve the purified thioacetate in methanol.

-

Add a solution of sodium hydroxide or sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the final product, this compound, by distillation or column chromatography.

-

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of 3-Butyne-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyne-1-thiol is a bifunctional molecule of interest in various fields, including organic synthesis and materials science, due to the presence of both a terminal alkyne and a primary thiol group. Understanding its stability and decomposition pathways is critical for its proper handling, storage, and application. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, detailing its potential decomposition under thermal, oxidative, and photolytic stress. Detailed experimental protocols for stability assessment and analysis are also provided, along with visualizations of key chemical pathways.

Introduction

This compound (C₄H₆S) is a volatile organic compound featuring a terminal alkyne and a primary thiol functional group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules and polymers. However, the presence of these reactive moieties also predisposes the molecule to various degradation pathways, impacting its shelf-life and the purity of its derivatives. This guide aims to elucidate the factors influencing the stability of this compound and to outline its likely decomposition routes based on the established chemistry of thiols and alkynes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for developing appropriate analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₄H₆S | |

| Molecular Weight | 86.16 g/mol | |

| Boiling Point | Not available | |

| Density | Not available | |

| pKa (Thiol) | ~10 | Inferred from similar primary thiols |

| Appearance | Likely a colorless liquid with a strong, unpleasant odor | Inferred from similar thiols |

| Solubility | Expected to be soluble in organic solvents |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, exposure to light, and the presence of oxidizing agents. While specific quantitative stability data for this molecule is scarce in the literature, its stability profile can be inferred from the known behavior of its constituent functional groups.

Thermal Stability

Primary thiols can undergo thermal decomposition, primarily through C-S and C-C bond cleavage at elevated temperatures. For instance, the thermal decomposition of ethanethiol has been shown to proceed via three main pathways, yielding ethene and hydrogen sulfide, or various radical species. A similar set of reactions can be expected for this compound.

The terminal alkyne group is generally more thermally stable than the thiol group. However, at very high temperatures, it can undergo isomerization, polymerization, or decomposition.

Oxidative Stability

The thiol group is highly susceptible to oxidation.[1] In the presence of oxygen or other oxidizing agents, this compound is expected to readily oxidize. The primary oxidation product is the corresponding disulfide, 1,1'-(disulfanediyl)bis(but-3-yne). Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The rate of oxidation is generally pH-dependent, with thiolate anions (formed at higher pH) being more susceptible to oxidation.

Photolytic Stability

Thiols can be sensitive to UV light, which can induce the homolytic cleavage of the S-H bond to form a thiyl radical. This radical can then initiate a variety of reactions, including dimerization to the disulfide or addition to the alkyne moiety of another molecule, leading to polymerization.

Decomposition Pathways

Based on the general reactivity of thiols and alkynes, several decomposition pathways can be proposed for this compound.

Oxidative Decomposition

The most probable decomposition pathway under ambient conditions is oxidation of the thiol group. This can proceed through a series of steps, as illustrated in the diagram below.

References

Quantum Chemical Insights into 3-Butyne-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the conformational landscape and electronic properties of 3-Butyne-1-thiol, a molecule of interest due to its potential for intramolecular interactions. The information presented herein is derived from a detailed study combining microwave spectroscopy and high-level quantum chemical calculations, providing a foundational understanding for its application in further research and development.

Core Findings: Conformational Analysis

Quantum chemical calculations have been instrumental in elucidating the conformational preferences of this compound. These studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified five possible conformers.[1] Of these, two have been experimentally observed and are of primary interest.

The most stable conformer is characterized by a synclinal arrangement of the S-C1-C2-C3 atoms. This conformation is stabilized by a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the π-electrons of the carbon-carbon triple bond.[1][2][3] The second observed conformer possesses an antiperiplanar arrangement of the S-C1-C2-C3 atoms and is slightly higher in energy.[1][2][3] The energy difference between these two conformers has been experimentally estimated to be approximately 1.7(4) kJ mol⁻¹.[1][2][3]

Quantitative Data Summary

The relative energies of the five calculated conformers of this compound, as determined by various quantum chemical methods, are summarized below. Conformer V, the synclinal form with the S-H···π interaction, is the global minimum.

| Conformer | B3LYP/6-311++G(3df,2pd) | MP2/6-311++G(3df,2pd) | MP2/aug-cc-pVTZ | G3 |

| I | +3.98 | +6.53 | +6.50 | +5.68 |

| II | +0.66 | +2.63 | +2.96 | +2.02 |

| III | +8.43 | +8.64 | +8.79 | +7.99 |

| IV | +5.55 | +6.17 | +6.61 | +5.42 |

| V | 0.00 | 0.00 | 0.00 | 0.00 |

| All relative energies are given in kJ mol⁻¹.[1] |

The predicted components of the dipole moment along the principal inertial axes for the second lowest energy conformer (Conformer II) at the MP2/aug-cc-pVTZ level of theory are µa = 0.72 D, µb = 0.06 D, and µc = 0.65 D.[1]

Experimental and Computational Protocols

The foundational data for this guide is based on a combined experimental and computational approach.

Microwave Spectroscopy

The rotational spectrum of this compound was investigated using a Stark-modulation microwave spectrometer.[1] The experiments were conducted in the frequency range of 12.4-80.0 GHz. To enhance the spectral intensity, the Stark cell was cooled to approximately -10 °C using solid CO₂.[1] All handling of the substance was performed in a well-ventilated hood.[1]

Quantum Chemical Calculations

The computational analysis involved geometry optimizations of the five possible conformers of this compound. These calculations were performed using several theoretical methods and basis sets to ensure the reliability of the results.[1]

The primary methods employed were:

-

Density Functional Theory (DFT): Specifically, the B3LYP functional was used with the 6-311++G(3df,2pd) basis set.[1][2][3] This level of theory was also utilized for calculating vibrational frequencies and quartic centrifugal distortion constants.[1][2]

-

Møller-Plesset Perturbation Theory (MP2): Calculations were carried out at the MP2/6-311++G(3df,2pd) and MP2/aug-cc-pVTZ levels of theory.[1][2][3] The latter, being more computationally demanding, was used for geometry optimizations to predict ground-state rotational spectra.[1]

-

Gaussian-3 (G3) Theory: This composite method was also used to provide accurate energy predictions.[1][2][3]

Visualizing the Computational Workflow

The logical flow of the computational investigation into this compound's conformational space is depicted below.

References

3-Butyne-1-thiol: A Technical Guide on its Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butyne-1-thiol is a bifunctional molecule containing both a terminal alkyne and a thiol group, making it a valuable building block in organic synthesis, materials science, and drug discovery. Its unique structure allows for selective modification at either the thiol or the alkyne, enabling its incorporation into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of alkynyl thiols, detailed experimental protocols for the plausible synthesis of this compound, and a summary of its key physicochemical properties.

Historical Context and Discovery

The development of methods to introduce the thiol group, such as the reaction of alkyl halides with hydrosulfide salts or the hydrolysis of thioesters and isothiouronium salts, laid the groundwork for the synthesis of a wide variety of thiols. Concurrently, the chemistry of alkynes, particularly terminal alkynes, was extensively studied, leading to a rich collection of reactions for their preparation and functionalization.

The synthesis of molecules containing both a thiol and an alkyne functionality, such as this compound, likely emerged from the convergence of these two fields. The logical precursor for the synthesis of this compound is its corresponding alcohol, 3-butyne-1-ol. The synthesis of 3-butyne-1-ol itself has been a subject of interest, with methods like the reaction of acetylene with ethylene oxide being developed for its production on an industrial scale. The subsequent conversion of the alcohol to the thiol represents a standard functional group transformation in organic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆S | [1] |

| Molecular Weight | 86.16 g/mol | [1] |

| CAS Number | 77213-87-7 | [1] |

| IUPAC Name | but-3-yne-1-thiol | [1] |

| SMILES | C#CCCS | [1] |

| InChI | InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | [1] |

| InChIKey | BCBDIPGKPAERPG-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | [2] |

| Purity | 95% (typical) | [2] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |

Plausible Synthetic Routes and Experimental Protocols

Given the lack of a specifically documented historical synthesis for this compound, a plausible and commonly employed strategy involves the conversion of the readily available precursor, 3-butyne-1-ol. Two general and effective methods for this transformation are presented below: the Mitsunobu reaction and a two-step tosylation-substitution sequence.

Synthesis of this compound from 3-Butyne-1-ol via the Mitsunobu Reaction

The Mitsunobu reaction provides a direct, one-pot conversion of a primary alcohol to a thiol using a phosphine, an azodicarboxylate, and a thiolating agent like thioacetic acid, followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-butyne-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Thiolation: Following the addition of the azodicarboxylate, thioacetic acid (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Hydrolysis: The crude thioacetate intermediate is dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is stirred at room temperature for 4-6 hours.

-

Purification: The reaction mixture is neutralized with 1 M hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by distillation or column chromatography.

Caption: Workflow for the synthesis of this compound via the Mitsunobu reaction.

Synthesis of this compound from 3-Butyne-1-ol via Tosylation and Substitution

This two-step approach involves the activation of the alcohol as a tosylate, followed by nucleophilic substitution with a sulfur source.

Experimental Protocol:

Step 1: Synthesis of 3-Butynyl Tosylate

-

Reaction Setup: A flame-dried, round-bottom flask is charged with 3-butyne-1-ol (1.0 eq) and anhydrous pyridine or dichloromethane as the solvent. The flask is cooled to 0 °C in an ice bath.

-

Tosylation: p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at 4 °C overnight.

-

Workup: The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 3-butynyl tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with the crude 3-butynyl tosylate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Substitution: Sodium hydrosulfide (NaSH) (1.5 eq) or potassium thioacetate (1.5 eq) is added to the solution. The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for 4-12 hours.

-

Workup (if using NaSH): The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Workup and Hydrolysis (if using potassium thioacetate): The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and water. The organic layer is separated, washed with brine, and dried. The resulting thioacetate is then hydrolyzed as described in the Mitsunobu protocol (section 3.1, step 5).

-

Purification: The crude this compound is purified by distillation or column chromatography.

Caption: Workflow for the synthesis of this compound via tosylation and substitution.

Signaling Pathways and Logical Relationships

The primary utility of this compound in a biological or drug development context lies in its ability to act as a versatile linker or building block. Its two reactive handles, the thiol and the alkyne, can participate in various bio-orthogonal "click" chemistry reactions.

Caption: Reactivity pathways of this compound's functional groups.

This dual reactivity allows for the precise and efficient conjugation of this compound to biomolecules, surfaces, or polymers. For instance, the thiol group can react with maleimides on proteins, while the alkyne group remains available for subsequent ligation with an azide-functionalized molecule via click chemistry. This orthogonal reactivity is a powerful tool in the construction of complex bioconjugates and advanced materials.

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis is readily achievable through established and reliable methods in organic chemistry, primarily from its corresponding alcohol. The compound's bifunctional nature, possessing both a terminal alkyne and a thiol, makes it a highly valuable and versatile tool for researchers in chemistry, biology, and materials science. The detailed protocols and property data provided in this guide serve as a valuable resource for the synthesis, handling, and application of this important chemical building block.

References

Methodological & Application

Application Notes and Protocols for 3-Butyne-1-thiol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in bioconjugation, drug discovery, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Bifunctional molecules like 3-butyne-1-thiol, which possess both a terminal alkyne for CuAAC and a thiol group for surface anchoring or further functionalization, are of significant interest. The thiol group can be used for attachment to gold surfaces, conjugation to maleimides, or participation in thiol-ene reactions.

However, the presence of a free thiol group in the CuAAC reaction is not innocuous. Emerging evidence indicates that thiols can participate in a competing copper-catalyzed reaction, leading to the formation of thiotriazole byproducts. This side reaction can complicate reaction outcomes, lead to false-positive results in screening assays, and reduce the yield of the desired triazole product. These application notes provide a detailed overview of this challenge and present protocols to mitigate the undesired reactivity of the thiol group in this compound during CuAAC reactions.

The Challenge: A Competing Thiol-Alkyne Reaction

While the desired CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, the presence of a thiol, such as in this compound, can lead to a copper-catalyzed azide-alkyne-thiol reaction. This side reaction results in the formation of a thiotriazole, an off-target product that can interfere with downstream applications, particularly in chemical proteomics where it can cause false-positive protein labeling.[1][2][3][4]

Quantitative Data on Thiol Side Reactions

The extent of the thiotriazole byproduct formation is dependent on the specific reaction conditions. While data for this compound is not extensively published, studies on cysteine-containing proteins provide valuable insights.

| Reactant/Condition | Byproduct Formation (Thiotriazole) | Notes |

| Bovine Serum Albumin (BSA) with a single free cysteine | ~10% | This provides a baseline for the extent of the side reaction with a protein.[1] |

| Increased TCEP concentration | Diminished | Higher concentrations of the reducing agent TCEP can suppress the oxidative C-S coupling.[2] |

| Presence of accelerating ligand (e.g., THPTA) | Tolerates up to 1 mM glutathione | Ligands can stabilize the Cu(I) catalyst and may help to favor the desired CuAAC pathway.[5] |

| Addition of sacrificial thiols (e.g., glutathione, cysteine) | Reduced | The sacrificial thiol can compete with the thiol of interest in the side reaction.[2][4] |

| Capping of free thiol with iodoacetamide (IAA) | Significantly reduced | Blocking the thiol group prevents its participation in the side reaction.[2] |

Strategies for Mitigation and Control

Several strategies can be employed to minimize the formation of the thiotriazole byproduct and enhance the yield of the desired triazole product.

| Strategy | Principle | Advantages | Disadvantages |

| Thiol Protection | The thiol group is chemically masked with a protecting group (e.g., S-acetyl) prior to the CuAAC reaction and deprotected afterward. | High specificity for the desired reaction; clean reaction profile. | Requires additional synthesis and deprotection steps; protecting group must be stable to CuAAC conditions and deprotection must be compatible with the triazole product. |

| Reaction Condition Optimization | |||

| - Use of Accelerating Ligands (e.g., THPTA) | Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalytic center and can accelerate the CuAAC reaction, potentially outcompeting the side reaction.[5] | Simple to implement; can improve reaction rates and yields. | May not completely eliminate the side reaction. |

| - Addition of Sacrificial Thiols | A simple, non-interfering thiol (e.g., glutathione) is added in excess to quench the reactive intermediates that lead to the thiotriazole byproduct.[2][4] | Easy to add to the reaction mixture. | Requires careful optimization of the concentration of the sacrificial thiol; may complicate purification. |

| - Increased Reducing Agent | Higher concentrations of reducing agents like TCEP can help to prevent the oxidative step required for the C-S cross-coupling.[2] | Can be effective in reducing the side reaction. | High concentrations of some reducing agents can interfere with the CuAAC reaction. |

| Control Experiments | |||

| - Thiol Capping | The thiol group is irreversibly capped with a reagent like iodoacetamide (IAA) before the CuAAC reaction.[2] | Allows for the determination of the extent of the thiol-related side reaction by comparing with the uncapped reaction. | Not a strategy for synthesis of the desired thiol-containing product, but for analytical purposes. |

Experimental Protocols

Protocol 1: CuAAC with a Protected Thiol (S-acetyl-3-butyne-1-thiol)

This protocol involves the protection of the thiol group as a thioacetate, which is generally stable to CuAAC conditions and can be cleaved post-cycloaddition.

Part A: Synthesis of S-(but-3-yn-1-yl) ethanethioate

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield S-(but-3-yn-1-yl) ethanethioate.

Part B: CuAAC Reaction

-

In a suitable vial, dissolve the azide-containing molecule (1.0 eq) and S-(but-3-yn-1-yl) ethanethioate (1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography.

Part C: Deprotection of the S-acetyl Group

-

Dissolve the S-acetylated triazole product in methanol.

-

Add a solution of sodium methoxide (1.5 eq) in methanol.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Neutralize the reaction with an acidic resin (e.g., Amberlyst 15) until the pH is ~7.

-

Filter off the resin and concentrate the filtrate to obtain the final product with a free thiol group.

Protocol 2: CuAAC with Unprotected this compound (Mitigation Strategy)

This protocol is adapted for bioconjugation and aims to minimize the side reaction without thiol protection.

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a solution of this compound to the desired final concentration (typically 2-10 equivalents relative to the biomolecule).

-

Prepare a premixed solution of CuSO4 and THPTA in water. A 1:5 molar ratio of Cu:THPTA is recommended.

-

Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours on a rotator.

-

Quench the reaction by adding EDTA to a final concentration of 5-10 mM to chelate the copper.

-

Purify the conjugated product from excess reagents using an appropriate method for the biomolecule (e.g., dialysis, size-exclusion chromatography, or precipitation).

Caution: It is highly recommended to analyze the final product by mass spectrometry to check for the presence of the thiotriazole byproduct.

Protocol 3: Control Experiment - Thiol Capping

This protocol helps to determine the extent of the thiol-mediated side reaction in your specific system.

-

Dissolve your thiol-containing alkyne (e.g., this compound or a cysteine-containing peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add iodoacetamide (IAA) in a 10-fold molar excess over the thiol.

-

Incubate at room temperature for 1 hour in the dark.

-

Quench any remaining IAA by adding a small amount of a thiol-containing scavenger like DTT or β-mercaptoethanol.

-

Proceed with the CuAAC reaction as described in Protocol 2.

-

Compare the results (e.g., product distribution, presence of byproducts by mass spectrometry) with the reaction performed without prior thiol capping. A significant reduction in side products in the capped sample indicates their origin from the free thiol.[2]

Visualizations

Conclusion and Recommendations

The use of this compound in CuAAC reactions offers exciting possibilities for creating multifunctional molecules and materials. However, researchers must be aware of the potential for a copper-catalyzed azide-alkyne-thiol side reaction. For applications where a pure, well-defined product is essential, protecting the thiol group prior to the CuAAC reaction is the most robust strategy. For bioconjugation, where additional steps may be undesirable, optimizing the reaction conditions with accelerating ligands, sacrificial thiols, and appropriate concentrations of reducing agents can help to minimize the formation of the thiotriazole byproduct. It is strongly recommended to perform control experiments and to thoroughly characterize the reaction products using techniques such as mass spectrometry to ensure the desired outcome. By understanding and addressing the reactivity of the thiol group, researchers can successfully leverage the dual functionality of this compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiol-Yne Click Chemistry Using 3-Butyne-1-thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting thiol-yne click chemistry reactions utilizing 3-Butyne-1-thiol. This powerful and versatile reaction enables the efficient formation of vinyl thioethers and dithioethers, finding broad applications in materials science, bioconjugation, and drug development.

Introduction to Thiol-Yne Click Chemistry

The thiol-yne reaction is a type of "click chemistry" that involves the addition of a thiol (-SH) to an alkyne (-C≡C-).[1] This reaction can proceed via a radical-mediated or a nucleophilic mechanism. The radical-mediated pathway, often initiated by UV light or a thermal initiator, is particularly attractive due to its high efficiency, tolerance to various functional groups, and mild reaction conditions.[2][3]

A key feature of the thiol-yne reaction is the potential for a sequential double addition. In the first step, a thiol adds to the alkyne to form a vinyl sulfide. This vinyl sulfide can then react with a second thiol to yield a 1,2-dithioether.[1] This step-wise addition allows for the creation of highly cross-linked networks in polymerization reactions.[2]

Key Advantages of Thiol-Yne Click Chemistry:

-

High Efficiency and Yield: Reactions typically proceed to high conversion with minimal side products.

-

Mild Reaction Conditions: Can be conducted at room temperature and often in aqueous solutions, making it suitable for biological applications.[4]

-

Functional Group Tolerance: Compatible with a wide range of functional groups, enabling its use in complex molecular systems.

-

Metal-Free Options: Photoinitiated radical reactions avoid the use of potentially cytotoxic metal catalysts.[3]

-

Versatility: Applicable in diverse fields including polymer synthesis, surface modification, and bioconjugation.[2][5]

Reaction Mechanism and Pathways

The radical-mediated thiol-yne reaction with this compound proceeds through a free-radical chain mechanism. The process can be broken down into the following key steps:

-

Initiation: A radical initiator (e.g., a photoinitiator under UV irradiation or a thermal initiator) abstracts a hydrogen atom from a thiol, generating a thiyl radical.

-

Propagation (First Addition): The thiyl radical adds across the alkyne of this compound, forming a vinyl sulfide radical. This is followed by chain transfer with another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical.

-

Propagation (Second Addition): The newly formed vinyl sulfide can undergo a second thiol addition. A thiyl radical adds to the double bond of the vinyl sulfide, creating a dithioether radical. Subsequent chain transfer with another thiol molecule yields the final dithioether product and regenerates a thiyl radical.

References

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Self-Assembled Monolayer (SAM) Formation with 3-Butyne-1-thiol on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the formation and functionalization of self-assembled monolayers (SAMs) using 3-Butyne-1-thiol on gold surfaces. The terminal alkyne group of the this compound SAM serves as a versatile platform for the covalent attachment of a wide range of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the controlled functionalization of gold surfaces, a critical step in the development of biosensors, drug delivery systems, and other advanced biomaterials.

Overview of this compound SAM Formation

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold. This results in a well-ordered, covalent attachment of the thiol molecules to the gold substrate, creating a surface terminated with reactive alkyne groups.

Key Characteristics and Applications

The primary application of this compound SAMs is to provide a "clickable" surface for the subsequent immobilization of molecules containing an azide functional group. This bio-orthogonal reaction is highly specific and efficient, enabling the attachment of complex molecules such as peptides, proteins, nucleic acids, and small molecule drugs under mild conditions.

Quantitative Data Summary

While specific quantitative data for this compound SAMs are not extensively published, the following tables provide expected and comparative values based on data for similar short-chain and alkyne-terminated SAMs on gold.

Table 1: Expected Surface Properties of this compound SAM on Gold

| Parameter | Expected Value | Characterization Method | Notes |

| Water Contact Angle (Static) | 60° - 75° | Contact Angle Goniometry | The presence of the terminal alkyne group makes the surface more hydrophilic than a methyl-terminated SAM. |

| Ellipsometric Thickness | 0.5 - 1.0 nm | Ellipsometry | The thickness is dependent on the molecular tilt and packing density. |

| Surface Composition (C 1s / Au 4f ratio) | ~0.5 - 1.0 | X-ray Photoelectron Spectroscopy (XPS) | This ratio is indicative of monolayer formation and surface coverage. |

Table 2: Comparative Data for Alkyne-Terminated vs. Thiol-Terminated SAMs

| Property | C18-Alkyne SAM on Gold | C18-Thiol SAM on Gold | Reference |

| Static Water Contact Angle | 102 ± 2° | 111 ± 1° | [1] |

| Ellipsometric Thickness | 1.8 ± 0.1 nm | 2.2 ± 0.1 nm | [1] |

| Relative Packing Density | ~74% | 100% | [1] |

Note: The data in Table 2 is for long-chain (C18) SAMs and illustrates the general trend of alkyne-terminated SAMs having a slightly lower contact angle and thickness due to lower packing density compared to their alkanethiol counterparts[1].

Experimental Protocols

This section provides detailed protocols for the formation of this compound SAMs and their subsequent functionalization using a CuAAC click reaction.

Protocol for this compound SAM Formation

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

-

Rinse the substrates thoroughly with DI water.

-

Rinse with anhydrous ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrates in the thiol solution.

-

Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

The SAM-modified substrates are now ready for characterization or further functionalization.

-

Protocol for Surface Characterization

a) Contact Angle Goniometry:

-

Place a droplet of deionized water (typically 1-5 µL) onto the SAM-modified surface.

-

Measure the static contact angle at the liquid-solid-vapor interface.

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

b) Ellipsometry:

-

Measure the optical properties (Psi and Delta) of the bare gold substrate before SAM formation.

-

After SAM formation, measure the optical properties of the modified surface.

-

Model the acquired data using appropriate software to determine the thickness of the organic layer, assuming a refractive index of ~1.45 for the SAM.

c) X-ray Photoelectron Spectroscopy (XPS):

-

Acquire survey spectra to identify the elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.

-

The presence of a C 1s peak and a shifted S 2p peak (to ~162 eV for bound thiolate) confirms the presence of the SAM. The C 1s/Au 4f ratio can be used to estimate surface coverage.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the SAM Surface

This protocol describes the "clicking" of an azide-containing molecule to the this compound functionalized surface.

Materials:

-

This compound SAM-modified gold substrate

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS) or appropriate reaction buffer

-

Deionized (DI) water

-

Ethanol

Procedure:

-

Prepare Stock Solutions:

-

Azide-molecule solution (e.g., 10 mM in a suitable solvent).

-

CuSO₄ solution (e.g., 50 mM in DI water).

-

Sodium ascorbate solution (e.g., 100 mM in DI water, freshly prepared).

-

THPTA ligand solution (e.g., 50 mM in DI water).

-

-

Prepare Click Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction cocktail. For a 1 mL final volume, the following can be used as a starting point:

-

800 µL of PBS buffer.

-

10 µL of the azide-molecule stock solution (final concentration ~100 µM).